7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole
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Overview
Description
7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole is a chemical compound with the CAS Number: 1820619-76-8 . It has a linear formula of C8H6BrFN2 . The compound has a molecular weight of 229.05 .
Molecular Structure Analysis
The InChI code for 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole is 1S/C8H6BrFN2/c1-12-4-11-7-3-5(10)2-6(9)8(7)12/h2-4H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.05 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis Methods and Applications
Practical Synthesis of Halogenated Biphenyls
- Halogenated biphenyls, similar in structural relevance to the query compound, have pivotal roles in manufacturing pharmaceuticals like flurbiprofen. Researchers have developed practical methods for synthesizing these compounds, overcoming previous challenges related to cost, safety, and yield issues. This advancement supports large-scale production for various applications, highlighting the compound's significance in the pharmaceutical industry (Qiu et al., 2009).
Medicinal Chemistry and Biological Activities
Benzothiazole Derivatives in Medicinal Chemistry
- Benzothiazole and its derivatives, which share structural similarities with the compound of interest, exhibit a wide array of pharmacological activities. These compounds are integral to several bioactive molecules and pharmaceutical agents, offering therapeutic potentials across anti-viral, anti-microbial, anti-inflammatory, and anti-cancer domains. The versatility and efficacy of benzothiazole scaffolds underscore their importance in drug development and therapeutic applications (Bhat & Belagali, 2020).
Anticancer Potentials of Benzothiazole Derivatives
- Focused studies on benzothiazole derivatives have revealed their potential as anticancer agents. These compounds, due to their structural variations and bioactivities, are being considered for novel therapeutic strategies against various cancers. The ongoing research aims to harness their properties for developing effective cancer chemotherapy solutions (Pathak et al., 2019).
Optoelectronic Materials
Functionalized Heterocycles for Optoelectronics
- Research into quinazolines, a group related to benzodiazoles, has expanded into the realm of optoelectronics. These compounds are being explored for their applications in electronic devices, highlighting their potential beyond medicinal chemistry. The development of luminescent materials and electroluminescent properties underscores the broad applicability of these heterocycles in creating novel optoelectronic materials (Lipunova et al., 2018).
Safety And Hazards
properties
IUPAC Name |
7-bromo-5-fluoro-1-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-4-11-7-3-5(10)2-6(9)8(7)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFRQSNZKWSEIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole |
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